ALK Tyrosine Kinase Inhibition Comparable to Crizotinib
In a head-to-head comparison, Alk-IN-26 (compound 4a) suppressed ALK tyrosine kinase activity with an IC50 of 7.0 ± 1.6 μM, which is comparable to the inhibitory effect of the clinical ALK inhibitor crizotinib [1]. Notably, despite this similar potency, Alk-IN-26 exhibits a distinct binding mode involving both the extracellular ligand-binding domain and the intracellular kinase domain, unlike crizotinib which is an ATP-competitive inhibitor [1]. This differentiation in binding mechanism, despite similar kinase inhibition potency, may lead to different biological outcomes in cellular and in vivo contexts.
| Evidence Dimension | ALK tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 7.0 ± 1.6 μM |
| Comparator Or Baseline | Crizotinib (similar inhibitory effect, though exact IC50 not reported in the same assay) |
| Quantified Difference | Similar inhibitory effect on p-ALK (not numerically differentiated) |
| Conditions | In vitro kinase activity assay using recombinant ALK |
Why This Matters
Demonstrates that Alk-IN-26 provides comparable ALK inhibition while offering a unique binding mechanism, making it a valuable alternative for studies requiring modulation of ALK signaling beyond ATP competition.
- [1] Feng L, Chen X, Sheng G, et al. Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities. J Med Chem. 2023;66(21):14609-14622. View Source
